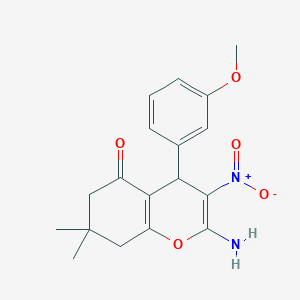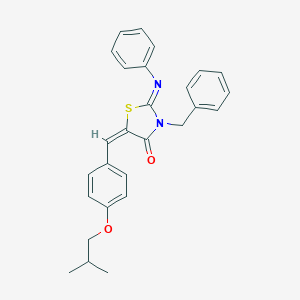![molecular formula C26H20N2S2 B388425 2-[({10-[(PYRIDIN-2-YLSULFANYL)METHYL]ANTHRACEN-9-YL}METHYL)SULFANYL]PYRIDINE](/img/structure/B388425.png)
2-[({10-[(PYRIDIN-2-YLSULFANYL)METHYL]ANTHRACEN-9-YL}METHYL)SULFANYL]PYRIDINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[({10-[(PYRIDIN-2-YLSULFANYL)METHYL]ANTHRACEN-9-YL}METHYL)SULFANYL]PYRIDINE is a complex organic compound with a molecular formula of C26H20N2S2 This compound is characterized by the presence of pyridine and anthracene moieties connected through sulfanyl linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({10-[(PYRIDIN-2-YLSULFANYL)METHYL]ANTHRACEN-9-YL}METHYL)SULFANYL]PYRIDINE typically involves multi-step organic reactions. One common method includes the reaction of 2-bromomethylpyridine with 9-anthracenemethanethiol in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2-[({10-[(PYRIDIN-2-YLSULFANYL)METHYL]ANTHRACEN-9-YL}METHYL)SULFANYL]PYRIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert sulfoxides back to sulfides.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles like amines or thiols replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran (THF) under inert atmosphere.
Substitution: Amines, thiols; reactions are performed in polar solvents such as ethanol or acetonitrile, often with the addition of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Various substituted pyridine derivatives
Aplicaciones Científicas De Investigación
2-[({10-[(PYRIDIN-2-YLSULFANYL)METHYL]ANTHRACEN-9-YL}METHYL)SULFANYL]PYRIDINE has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a fluorescent probe for detecting biological molecules.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 2-[({10-[(PYRIDIN-2-YLSULFANYL)METHYL]ANTHRACEN-9-YL}METHYL)SULFANYL]PYRIDINE involves its interaction with molecular targets through its pyridine and anthracene moieties. These interactions can lead to the modulation of various biological pathways. For example, the compound may bind to DNA or proteins, affecting their function and leading to therapeutic effects. The sulfanyl linkages also play a crucial role in the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[({10-[(2-Pyridinylsulfanyl)methyl]-9-anthryl}methyl)sulfanyl]benzene
- 2-[({10-[(2-Pyridinylsulfanyl)methyl]-9-anthryl}methyl)sulfanyl]thiophene
Uniqueness
Compared to similar compounds, 2-[({10-[(PYRIDIN-2-YLSULFANYL)METHYL]ANTHRACEN-9-YL}METHYL)SULFANYL]PYRIDINE stands out due to its unique combination of pyridine and anthracene moieties. This combination imparts distinct electronic and photophysical properties, making it particularly valuable in applications such as fluorescent probes and organic electronics.
Propiedades
Fórmula molecular |
C26H20N2S2 |
|---|---|
Peso molecular |
424.6g/mol |
Nombre IUPAC |
2-[[10-(pyridin-2-ylsulfanylmethyl)anthracen-9-yl]methylsulfanyl]pyridine |
InChI |
InChI=1S/C26H20N2S2/c1-2-10-20-19(9-1)23(17-29-25-13-5-7-15-27-25)21-11-3-4-12-22(21)24(20)18-30-26-14-6-8-16-28-26/h1-16H,17-18H2 |
Clave InChI |
GEEZGPDQMRSMEM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2CSC4=CC=CC=N4)CSC5=CC=CC=N5 |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2CSC4=CC=CC=N4)CSC5=CC=CC=N5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5E)-2-(4-methylanilino)-5-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B388342.png)
![(5E)-2-(4-methylanilino)-5-[[4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B388343.png)



![N-[(2Z)-4-(biphenyl-4-yl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]-4-phenyl-1,3-thiazol-2-amine](/img/structure/B388352.png)
![(5E)-2-(4-methoxyanilino)-5-[(4-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B388356.png)
![4-{[2-(4-phenoxyphenyl)-3-phenylquinoxalin-6-yl]oxy}aniline](/img/structure/B388357.png)
![3-Benzyl-2-(benzylimino)-5-[4-(diethylamino)-2-methoxybenzylidene]-1,3-thiazolidin-4-one](/img/structure/B388359.png)
![2-[2-(4-hydroxyphenyl)-5-phenyl-1H-imidazol-4-yl]-9H-fluoren-9-one](/img/structure/B388360.png)
![(5E)-2-(3-methylanilino)-5-[(4-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B388362.png)
![(4Z)-3-METHYL-1-(4-METHYLPHENYL)-4-[(NAPHTHALEN-1-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B388363.png)

![4,5-di[1,1'-biphenyl]-4-yl-2-phenyl-1H-imidazole](/img/structure/B388365.png)
